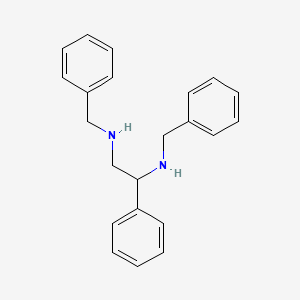

N,N-Dibenzyl-1-phenyl-ethane-1,2-diamine

Description

Properties

CAS No. |

79869-74-2 |

|---|---|

Molecular Formula |

C22H24N2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

N,N'-dibenzyl-1-phenylethane-1,2-diamine |

InChI |

InChI=1S/C22H24N2/c1-4-10-19(11-5-1)16-23-18-22(21-14-8-3-9-15-21)24-17-20-12-6-2-7-13-20/h1-15,22-24H,16-18H2 |

InChI Key |

PMEZXKXUCLALIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Characteristics

- Molecular Formula : C₁₆H₂₀N₂

- Molecular Weight : 240.35 g/mol

- Structural Features : Two benzyl groups (electron-rich aromatic substituents) and a phenyl group enhance π-π stacking interactions and modulate solubility .

Structural and Functional Variations

The table below summarizes key structural differences and applications of N,N-Dibenzyl-1-phenyl-ethane-1,2-diamine and related diamines:

Key Comparisons

Steric and Electronic Effects

- Benzyl vs. Methyl Substituents : The bulkier benzyl groups in this compound hinder metal coordination compared to DMEDA, which is widely used in catalysis due to its smaller methyl groups .

- Schiff Bases vs. Reduced Amines : Schiff base ligands (e.g., L1 and L2) exhibit stronger metal-binding affinity, whereas reduced diamines (e.g., N,N-Dibenzyl derivatives) are more stable but less reactive in coordination chemistry .

Q & A

Q. Basic Characterization

- ¹H NMR : Key signals include benzylic CH₂ protons (δ 3.7–4.1 ppm, doublet) and aromatic protons (δ 7.2–7.4 ppm). Integration ratios confirm substitution patterns .

- IR : N-H stretches (3350–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate amine functionality .

Advanced Application

Dynamic NMR can detect restricted rotation in dibenzyl groups, revealing conformational flexibility. For example, coalescence temperature studies in DMSO-d₆ elucidate energy barriers for benzyl group rotation .

How can researchers address contradictions in NMR data for ethane-1,2-diamine derivatives?

Case Study Approach

Contradictions often arise from solvent effects or dynamic processes. For instance, apparent discrepancies in ¹³C NMR shifts may stem from hydrogen bonding in polar solvents (e.g., D₂O vs. CDCl₃). Multi-solvent NMR analysis and DFT calculations (e.g., Gaussian) can reconcile such data .

What role does this compound play in coordination chemistry?

Schiff Base Complex Formation

The diamine serves as a precursor for Schiff base ligands. Reacting with aldehydes (e.g., salicylaldehyde) forms N,N′-bis(salicylidene)-ethane-1,2-diamine, which coordinates transition metals (e.g., Cu²⁺, Ni²⁺). Crystal structures of these complexes often show square-planar geometries, validated by UV-Vis and magnetic susceptibility .

What biological activity studies are relevant for this compound?

Cytotoxicity Screening

While direct data on this compound is limited, analogs like trifluoromethyl-substituted diamines exhibit IC₅₀ values of 27–106 µM against cancer cell lines (e.g., MCF-7). Assays involve MTT viability tests and apoptosis markers (e.g., caspase-3 activation) .

How does structural modification (e.g., substituent position) impact reactivity?

Q. Comparative Analysis

What computational methods validate stereochemical assignments?

Advanced Approach

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict NMR chemical shifts and optical rotations. For example, comparing computed vs. experimental [α]D values (±15°) confirms enantiopurity in dibenzyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.